

Oleoylcarnitine as a Prognostic Biomarker in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Oleoylcarnitine

Cat. No.: B228390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease research is increasingly focused on identifying early and predictive biomarkers to improve patient outcomes. Among the myriad of metabolites, oleoylcarnitine (C18:1), a long-chain acylcarnitine, has emerged as a significant indicator of mitochondrial dysfunction and metabolic stress. This guide provides a comprehensive comparison of oleoylcarnitine levels and their correlation with clinical outcomes in key metabolic diseases, supported by experimental data and detailed methodologies.

The Role of Oleoylcarnitine in Cellular Metabolism

Oleoylcarnitine is an esterified form of L-carnitine and oleic acid, a monounsaturated fatty acid. It is a crucial intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown to produce energy. Under normal physiological conditions, the formation and transport of acylcarnitines are tightly regulated. However, in metabolic diseases such as cardiovascular disease, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), this process can become dysregulated. An accumulation of oleoylcarnitine and other long-chain acylcarnitines in the plasma is often indicative of incomplete or inefficient fatty acid oxidation, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the beta-oxidation pathway. This mitochondrial overload can lead to cellular stress, inflammation, and insulin resistance.

Comparative Analysis of Oleoylcarnitine Levels in Metabolic Diseases

Several studies have investigated the association between circulating oleoylcarnitine levels and the prevalence and severity of various metabolic diseases. The following tables summarize the key quantitative findings from this research.

Table 1: Oleoylcarnitine and Cardiovascular Disease (CVD)

Clinical Outcome	Patient Population	Key Findings	Reference
1-Year Cardiovascular Mortality	Incident hemodialysis patients	<p>Elevated oleoylcarnitine was associated with a higher risk of 1-year cardiovascular death. In a multivariable-adjusted model, the odds ratio per standard deviation increase in oleoylcarnitine was 2.3 (95% CI, 1.4 to 3.8; P=0.001). This finding was replicated in an independent sample with an odds ratio of 1.4 (95% CI, 1.1 to 1.9; P=0.008).</p>	[1][2]
Coronary Artery Disease (CAD) Presentation	Patients undergoing coronary angiography	<p>Median oleoylcarnitine (C18:1) levels were significantly lower in patients with acute coronary syndrome (ACS) compared to those with chronic coronary syndrome (CCS). Furthermore, within ACS patients, those with stable angina had higher C18:1 levels compared to those with ST-elevation myocardial infarction (STEMI).</p>	

Table 2: Oleoylcarnitine and Type 2 Diabetes (T2D)

Clinical Outcome	Patient Population	Key Findings	Reference
Incident Type 2 Diabetes	Community-living Chinese individuals aged 50-70	A panel of long-chain acylcarnitines, including oleoylcarnitine, was significantly associated with an increased risk of developing type 2 diabetes over a 6-year follow-up period.	[3]
Glucose Tolerance Status	Individuals with normal glucose tolerance (NGT), impaired fasting glycaemia (IFG), impaired glucose tolerance (IGT), and T2D	Serum levels of oleoylcarnitine (C18:1) showed a significant difference between individuals with IFG and IGT ($p = 0.019$).	[4]

Note: Specific mean or median concentrations of oleoylcarnitine in T2D vs. control groups were not consistently reported in the reviewed literature. However, the consistent trend is an elevation of long-chain acylcarnitines in individuals with or at risk of T2D.

Table 3: Oleoylcarnitine and Non-Alcoholic Fatty Liver Disease (NAFLD)

Clinical Outcome	Patient Population	Key Findings	Reference
Progression of Liver Fibrosis and Hepatocellular Carcinoma (HCC)	Biopsy-proven NAFLD patients	Serum levels of oleoylcarnitine (AC18:1) increased gradually with the progression of liver fibrosis and were further elevated in patients with HCC. [2] [5]	[2] [5]
Presence of NAFLD	NAFLD patients vs. healthy controls	The accumulation of long-chain acylcarnitines was associated with the presence of NAFLD.	[1]

Note: While the association is strong, specific concentration data for oleoylcarnitine in NAFLD vs. healthy controls from multiple studies with consistent reporting formats is limited. The general finding is an increase in long-chain acylcarnitines with NAFLD severity.

Experimental Protocols

The gold standard for the quantification of oleoylcarnitine and other acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology based on protocols described in the scientific literature.

Protocol: Quantification of Plasma Oleoylcarnitine by LC-MS/MS

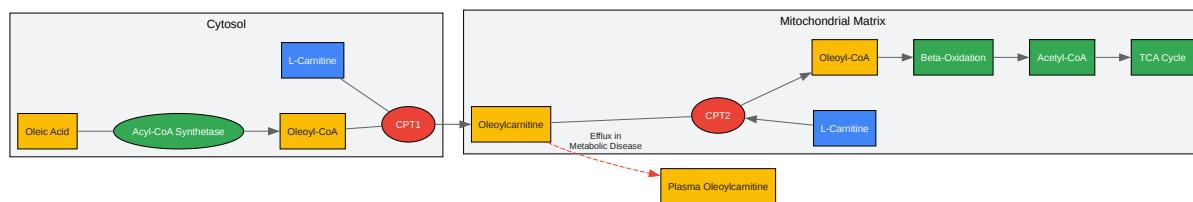
1. Sample Collection and Preparation:

- Sample Type: Human plasma, collected in EDTA or heparin-containing tubes.
- Initial Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

- Protein Precipitation: To a 50 μ L aliquot of plasma, add 200 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., deuterated oleoylcarnitine).
- Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 14,000 \times g) for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

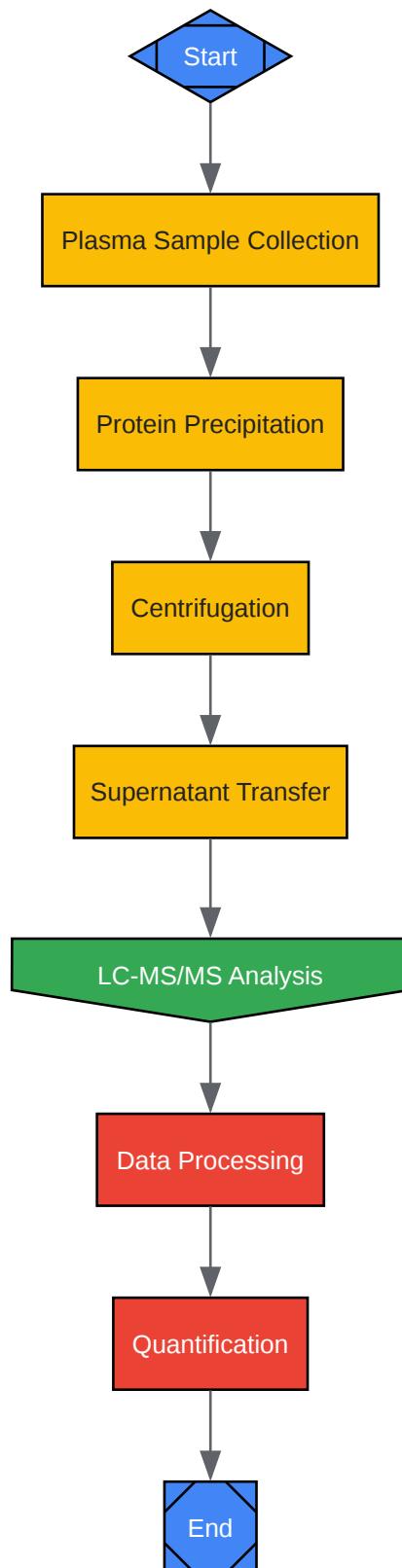
2. Liquid Chromatography (LC):

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute analytes of increasing hydrophobicity.
- Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
- Injection Volume: 5-10 μ L of the prepared sample supernatant.

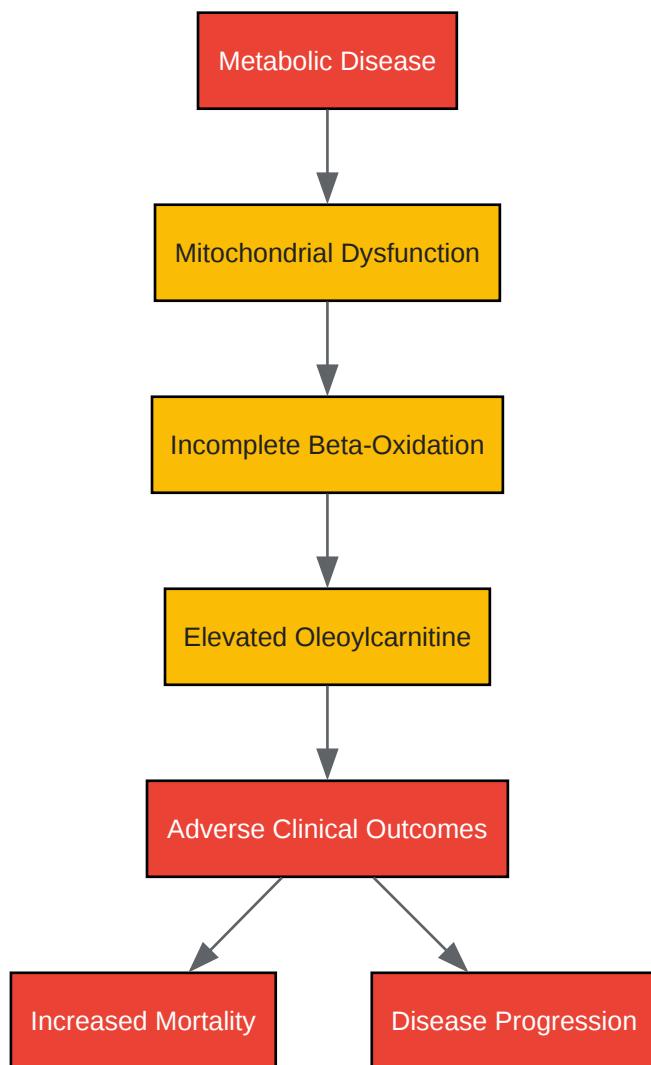

3. Tandem Mass Spectrometry (MS/MS):

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is used for the detection of acylcarnitines.
- Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for oleoylcarnitine and its internal standard.

- Precursor Ion (m/z): The protonated molecular ion $[M+H]^+$ of oleoylcarnitine.
- Product Ion (m/z): A characteristic fragment ion, typically m/z 85, which corresponds to the carnitine moiety.
- Data Analysis: The concentration of oleoylcarnitine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of oleoylcarnitine.


Visualizing the Connections

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.


[Click to download full resolution via product page](#)

Caption: Oleoylcarnitine in Fatty Acid Oxidation.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Oleoylcarnitine Analysis.

[Click to download full resolution via product page](#)

Caption: Oleoylcarnitine and Clinical Outcomes.

Conclusion

The accumulation of oleoylcarnitine and other long-chain acylcarnitines serves as a critical indicator of mitochondrial stress and dysregulated fatty acid metabolism. As evidenced by the presented data, elevated levels of oleoylcarnitine are consistently associated with adverse clinical outcomes across a spectrum of metabolic diseases, including increased cardiovascular mortality, the progression of type 2 diabetes, and the severity of non-alcoholic fatty liver disease. The robust and sensitive nature of LC-MS/MS analysis allows for the precise quantification of oleoylcarnitine, making it a viable biomarker for risk stratification and potentially for monitoring therapeutic interventions. For researchers and drug development

professionals, targeting the pathways that lead to the accumulation of long-chain acylcarnitines may represent a promising avenue for the development of novel therapies for metabolic diseases. Further research is warranted to establish standardized reference ranges and to fully elucidate the causal role of oleoylcarnitine in disease pathophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. europeanreview.org [europeanreview.org]
- 2. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 5. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oleoylcarnitine as a Prognostic Biomarker in Metabolic Diseases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b228390#correlating-oleoylcarnitine-levels-with-clinical-outcomes-in-metabolic-diseases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com